Superior Primary Tumor Regression with AGI-134 Compared to Vehicle Control in Murine Melanoma Models
In a B16.F10 murine melanoma model, intratumoral administration of AGI-134 resulted in complete primary tumor regression in almost 50% of treated mice, a significantly higher rate compared to the 24% observed in the PBS vehicle control group [1]. In a separate study using the ovalbumin-expressing B16 (B16.OVA) model, the complete regression rate for AGI-134-treated tumors was 67%, compared to 0% in the PBS control group [1].
| Evidence Dimension | Complete Primary Tumor Regression Rate |
|---|---|
| Target Compound Data | Almost 50% (B16.F10 model); 67% (B16.OVA model) |
| Comparator Or Baseline | PBS vehicle control: 24% (B16.F10 model); 0% (B16.OVA model) |
| Quantified Difference | ~26 percentage point increase in B16.F10; 67 percentage point increase in B16.OVA |
| Conditions | α1,3GT−/− mice bearing B16.F10 or B16.OVA melanoma tumors treated twice with 1-1.25 mg AGI-134 intratumorally. |
Why This Matters
Demonstrates a quantifiable and significant improvement in on-target, localized anti-tumor activity over the baseline, a critical metric for selecting a candidate with higher intrinsic efficacy for in vivo studies.
- [1] Levy IC, et al. Intratumoral administration of the alpha-Gal glycolipid AGI-134 to induce tumor regression in a mouse model of melanoma. ASCO Meeting Abstracts. 2018. (Abstract e14614) View Source
